3-Amino-2-methylbenzaldehyde
Description
3-Amino-2-methylbenzaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of benzaldehyde, characterized by the presence of an amino group at the third position and a methyl group at the second position on the benzene ring
Properties
IUPAC Name |
3-amino-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHRLVCKOUCKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the nitration of 2-methylbenzaldehyde followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-nitro-2-methylbenzaldehyde. This process involves the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methylbenzaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products Formed:
Oxidation: 3-Amino-2-methylbenzoic acid.
Reduction: 3-Amino-2-methylbenzyl alcohol.
Substitution: Various azo compounds depending on the coupling partner.
Scientific Research Applications
3-Amino-2-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylbenzaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with primary amines, which are important intermediates in organic synthesis. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular targets and pathways, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
2-Amino-3-methylbenzaldehyde: Similar structure but with the amino and methyl groups swapped.
3-Amino-4-methylbenzaldehyde: Similar structure with the methyl group at the fourth position.
3-Amino-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of a methyl group.
Uniqueness: 3-Amino-2-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile compound in various applications .
Biological Activity
3-Amino-2-methylbenzaldehyde, with the chemical formula C₈H₉NO, is an aromatic compound characterized by an amino group at the third position and a methyl group at the second position of a benzaldehyde structure. This unique arrangement of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural features of this compound are significant for its biological interactions. The compound's aldehyde functionality allows it to react with various biological molecules, including amino acids and proteins, forming stable adducts that may influence its biological activity. The presence of both the amino and aldehyde groups facilitates the formation of Schiff bases with amines, which are crucial in biochemical pathways.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Amino group at position 3, methyl at position 2 | Alters electronic properties affecting reactivity |
| 2-Amino-3-methylbenzaldehyde | Amino group at position 2, methyl at position 3 | Different reactivity due to substitution pattern |
| 4-Amino-3-methylbenzaldehyde | Amino group at position 4, methyl at position 3 | Different steric effects influencing reaction pathways |
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Antioxidant Activity
The compound has also been evaluated for its antioxidant activity , which is critical in preventing oxidative stress-related damage in cells. In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method revealed that this compound exhibits significant free radical scavenging activity. This property is essential for developing therapeutic agents aimed at combating oxidative stress and related diseases .
Interaction with Biological Molecules
The ability of this compound to form Schiff bases with amino acids enhances its interaction with biological macromolecules. This interaction can influence various cellular processes, including enzyme inhibition and receptor binding, which are vital for drug development . The compound's reactivity may also lead to modifications in protein structures, potentially altering their function.
Case Studies
- Antibacterial Activity Study : A recent study evaluated the antibacterial effects of this compound against multiple bacterial strains using standard agar diffusion methods. The results indicated a significant zone of inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, supporting its potential use as an antibacterial agent.
- Antioxidant Evaluation : In another investigation, the antioxidant capacity was measured through various assays, including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The findings confirmed that increasing concentrations of the compound led to enhanced scavenging activity, surpassing that of common antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
